3-(Tert-butylsulfanyl)propan-1-ol
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Overview
Description
3-(Tert-butylsulfanyl)propan-1-ol is an organic compound with the molecular formula C7H16OS It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a tert-butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butylsulfanyl)propan-1-ol typically involves the reaction of 3-chloropropan-1-ol with tert-butylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the tert-butylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 3-(tert-butylsulfanyl)propanoic acid.
Reduction: 3-(tert-butylsulfanyl)propane.
Substitution: 3-(tert-butylsulfanyl)propyl chloride or 3-(tert-butylsulfanyl)propylamine.
Scientific Research Applications
3-(Tert-butylsulfanyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-butylsulfanyl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butylsulfanyl group can influence the compound’s lipophilicity and reactivity. These properties make it a versatile compound in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butylsulfanyl)propanoic acid
- 3-(tert-Butylsulfanyl)propyl chloride
- 3-(tert-Butylsulfanyl)propylamine
Uniqueness
3-(Tert-butylsulfanyl)propan-1-ol is unique due to the presence of both a hydroxyl group and a tert-butylsulfanyl group, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in organic synthesis and research.
Properties
IUPAC Name |
3-tert-butylsulfanylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDMGWCYODCSIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486396 |
Source
|
Record name | 3-(tert-butylsulfanyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-56-6 |
Source
|
Record name | 3-(tert-butylsulfanyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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